Cas no 898776-52-8 (Ethyl 5-Oxo-6,6,6-trifluorohexanoate)

Ethyl 5-Oxo-6,6,6-trifluorohexanoate structure
898776-52-8 structure
Product Name:Ethyl 5-Oxo-6,6,6-trifluorohexanoate
CAS No:898776-52-8
MF:C8H11F3O3
MW:212.166353464127
CID:871520
PubChem ID:24727456
Update Time:2025-11-02

Ethyl 5-Oxo-6,6,6-trifluorohexanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-oxo-6,6,6-trifluorohexanoate
    • ethyl 6,6,6-trifluoro-5-oxohexanoate
    • DTXSID20645674
    • AKOS016022985
    • 898776-52-8
    • XMXZMKTUGXGQQT-UHFFFAOYSA-N
    • MFCD01320353
    • ETHYL5-OXO-6,6,6-TRIFLUOROHEXANOATE
    • Ethyl 5-Oxo-6,6,6-trifluorohexanoate
    • MDL: MFCD01320353
    • Inchi: 1S/C8H11F3O3/c1-2-14-7(13)5-3-4-6(12)8(9,10)11/h2-5H2,1H3
    • InChI Key: XMXZMKTUGXGQQT-UHFFFAOYSA-N
    • SMILES: FC(C(CCCC(=O)OCC)=O)(F)F

Computed Properties

  • Exact Mass: 212.06600
  • Monoisotopic Mass: 212.06602869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 1.85120

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Additional information on Ethyl 5-Oxo-6,6,6-trifluorohexanoate

Research Brief on Ethyl 5-Oxo-6,6,6-trifluorohexanoate (CAS: 898776-52-8) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-Oxo-6,6,6-trifluorohexanoate (CAS: 898776-52-8) is a fluorinated ester compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms, and future directions in drug discovery and chemical biology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 5-Oxo-6,6,6-trifluorohexanoate as a key building block for the synthesis of trifluoromethylated analogs of bioactive molecules. The trifluoromethyl group, known for its metabolic stability and lipophilicity, enhances the pharmacokinetic properties of drug candidates. Researchers successfully incorporated this compound into the scaffold of histone deacetylase (HDAC) inhibitors, resulting in analogs with improved cellular permeability and target engagement. The study reported a 40% increase in inhibitory activity compared to non-fluorinated counterparts, underscoring the compound's potential in epigenetics-based therapeutics.

In the realm of prodrug development, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters detailed the use of Ethyl 5-Oxo-6,6,6-trifluorohexanoate as a promoiety for masking carboxylic acid functionalities. The researchers designed a series of NSAID prodrugs, leveraging the compound's esterase-labile properties to achieve targeted release in inflammatory tissues. In vitro and in vivo studies showed a 2-fold reduction in gastrointestinal toxicity while maintaining therapeutic efficacy, suggesting its promise for safer anti-inflammatory formulations. The study also noted the compound's compatibility with green chemistry principles, as it enabled efficient synthesis under mild conditions.

Structural and mechanistic insights into Ethyl 5-Oxo-6,6,6-trifluorohexanoate were further elucidated through computational studies. Molecular dynamics simulations published in Physical Chemistry Chemical Physics (2023) revealed that the trifluoromethyl group induces significant conformational changes in protein binding pockets, particularly through fluorine-mediated interactions with backbone amides and aromatic side chains. These findings provide a rationale for the observed enhancement in binding affinities when this moiety is incorporated into pharmacophores targeting ATP-binding sites or allosteric pockets.

Ongoing clinical applications focus on the compound's role in radiopharmaceuticals. A recent patent application (WO2023124567) describes its use as a precursor for 18F-labeled PET tracers, capitalizing on the structural similarity between the trifluoromethyl group and radioactive fluorine isotopes. Preliminary imaging studies in tumor-bearing mice showed excellent blood-brain barrier penetration and tumor-to-background ratios, positioning it as a potential diagnostic tool for neurological malignancies.

Despite these advances, challenges remain in the large-scale production and purification of Ethyl 5-Oxo-6,6,6-trifluorohexanoate. A 2024 review in Organic Process Research & Development identified yield optimization and byproduct control as key areas requiring innovation, particularly for GMP-compliant synthesis. Emerging flow chemistry approaches show promise in addressing these limitations, with recent prototypes achieving 85% yield at kilogram scale.

In conclusion, Ethyl 5-Oxo-6,6,6-trifluorohexanoate (CAS: 898776-52-8) represents a multifaceted tool in modern drug discovery, with demonstrated applications ranging from enzyme inhibitor design to prodrug development and diagnostic imaging. Future research directions likely include expanded structure-activity relationship studies and exploration of its chiral derivatives for stereoselective interactions. The compound's unique fluorine chemistry continues to provide valuable insights for medicinal chemists tackling challenges in drug metabolism and target selectivity.

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